N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
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Description
Synthesis Analysis
While specific synthesis methods for “N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine” are not available in the search results, similar compounds have been synthesized via various methods. For instance, a series of novel α-aminophosphonates derivatives were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Scientific Research Applications
Biotransformation of β-Secretase Inhibitors
Research on the biotransformation of β-secretase inhibitors, including those structurally related to N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine, highlights the metabolic pathways involving ring opening and contraction processes. This study revealed unique metabolic pathways, including the conversion of pyrimidine rings to imidazole rings, providing insights into the drug metabolism and potential implications for drug design and development (Lindgren et al., 2013).
Synthesis and Pesticidal Activities
The synthesis and evaluation of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, closely related to the target compound, have demonstrated potent insecticidal and fungicidal activities. This study underscores the potential of such compounds in the development of new pesticides with broad-spectrum efficacy and provides a basis for further optimization of their chemical structures for enhanced activity (Liu et al., 2021).
Antidepressant and Nootropic Agents
Investigations into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents have shed light on the therapeutic value of compounds related to this compound. The study provides evidence of the central nervous system (CNS) activity of these compounds, offering a promising avenue for the development of novel CNS-active therapeutic agents (Thomas et al., 2016).
Antibacterial and Antifungal Activity
Research into novel benzothiazole pyrimidine derivatives has demonstrated significant antibacterial and antifungal activities, highlighting the potential of compounds structurally similar to this compound in the development of new antimicrobial agents. These findings underscore the compound's relevance in addressing the growing challenge of antibiotic resistance (Maddila et al., 2016).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O/c15-12-6-9(16)3-4-11(12)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVEXXBWWNBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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